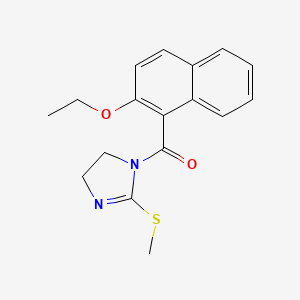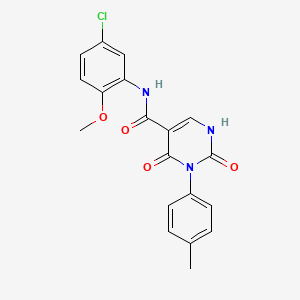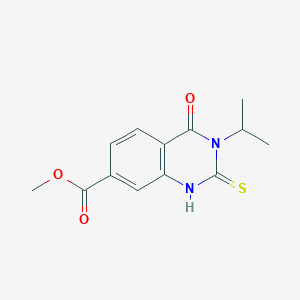
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
描述
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole (EMD) is a small molecule that has been extensively studied for its potential therapeutic properties. It has been found to have a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry. In particular, EMD has been studied for its role in the synthesis of various compounds and its use in the treatment of several diseases.
科学研究应用
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. For example, it has been found to have potential therapeutic properties for the treatment of certain diseases, such as cancer, diabetes, and obesity. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been studied for its role in the synthesis of various compounds, such as antibiotics and antifungals.
作用机制
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can reduce inflammation and pain. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to inhibit the activity of certain transcription factors, such as NF-κB. This transcription factor is involved in the regulation of genes that are involved in inflammation and immune responses. By inhibiting this factor, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can reduce inflammation and improve immune responses.
Biochemical and Physiological Effects
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have several biochemical and physiological effects. For example, it has been found to reduce inflammation, improve immune responses, and reduce pain. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have anti-cancer properties, as well as anti-diabetic and anti-obesity properties. Furthermore, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to act as an antioxidant, which can protect cells from damage caused by free radicals.
实验室实验的优点和局限性
The advantages of using 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole in laboratory experiments include its low cost and ease of synthesis. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have a wide range of potential therapeutic properties, making it a useful compound for research purposes. However, there are several limitations to using 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole in laboratory experiments. For instance, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a small molecule, and therefore it may not be able to penetrate certain cells or tissues. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole may not be able to reach certain target sites due to its size.
未来方向
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has a wide range of potential therapeutic applications, and therefore there are many potential future directions for research. For instance, further research is needed to investigate the potential therapeutic properties of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole for the treatment of cancer, diabetes, and obesity. Additionally, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to act as an antioxidant and to protect cells from damage caused by free radicals. Furthermore, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to act as an inhibitor of certain enzymes, such as COX-2, and to inhibit the activity of certain transcription factors, such as NF-κB. Finally, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to be used as a drug delivery system.
合成方法
The synthesis of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a multi-step process. The first step involves the reaction of 2-ethoxynaphthalene-1-carboxylic acid with 2-methylsulfanyl-4,5-dihydro-1H-imidazole in the presence of anhydrous sodium carbonate. This reaction produces the desired product, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole. In the second step, the product is purified by column chromatography. Finally, the purified 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is then isolated and characterized by nuclear magnetic resonance spectroscopy.
属性
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-14-9-8-12-6-4-5-7-13(12)15(14)16(20)19-11-10-18-17(19)22-2/h4-9H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLNPOUAFNZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412230 | |
| Record name | F0630-0062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethoxynaphthalen-1-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
CAS RN |
6253-93-6 | |
| Record name | F0630-0062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide](/img/structure/B6486226.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6486245.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide](/img/structure/B6486251.png)
![3,4-dimethyl-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide](/img/structure/B6486258.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-2,2-dimethylpropanamide](/img/structure/B6486259.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide](/img/structure/B6486266.png)
![4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide](/img/structure/B6486277.png)
![N-{[4-(3,4-dichlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6486285.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B6486290.png)
![1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea](/img/structure/B6486303.png)
![3-[2-(3,4-dimethoxyphenyl)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6486306.png)
![bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate](/img/structure/B6486313.png)